Muracein C

Description

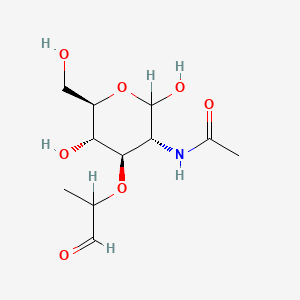

Structure

3D Structure

Properties

CAS No. |

91105-26-9 |

|---|---|

Molecular Formula |

C11H19NO7 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(1-oxopropan-2-yloxy)oxan-3-yl]acetamide |

InChI |

InChI=1S/C11H19NO7/c1-5(3-13)18-10-8(12-6(2)15)11(17)19-7(4-14)9(10)16/h3,5,7-11,14,16-17H,4H2,1-2H3,(H,12,15)/t5?,7-,8-,9-,10-,11?/m1/s1 |

InChI Key |

QWRYRQKHCGBRGW-NJJVJDFKSA-N |

SMILES |

CC(C=O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

CC(C=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

Canonical SMILES |

CC(C=O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

muracein C |

Origin of Product |

United States |

The Discovery of Muracein C from Nocardia orientalis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Muracein C, a muramyl peptide with angiotensin-converting enzyme (ACE) inhibitory activity, produced by the bacterium Nocardia orientalis. Included are key quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and workflows to serve as a valuable resource for researchers in natural product discovery and drug development.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. The angiotensin-converting enzyme (ACE) plays a central role in this system, making it a prime target for inhibitory drugs. In the search for novel ACE inhibitors from natural sources, a family of muramyl peptides, designated as Muraceins, were discovered from the fermentation broth of Nocardia orientalis. This family includes Muracein A, B, and C, all of which exhibit ACE inhibitory properties. Muracein C, a muramyl pentapeptide, has been identified as a notable member of this family.

Quantitative Data Presentation

The Muraceins were evaluated for their ability to inhibit angiotensin-converting enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Muracein A, B, and C, providing a clear comparison of their potencies. Muracein A was identified as the most potent of the three.

| Compound | ACE Inhibition IC50 (µg/mL) |

| Muracein A | 0.18[1][2] |

| Muracein B | 145[1] |

| Muracein C | 9.8 [1] |

Further characterization of Muracein A revealed it to be a competitive inhibitor of ACE with a Ki of 1.5 µM.[3]

Experimental Protocols

Fermentation of Nocardia orientalis

While the specific media composition and fermentation parameters for the production of Muracein C are not exhaustively detailed in the available literature, a general approach for the cultivation of Nocardia species for the production of secondary metabolites can be outlined.

-

Inoculum Preparation: A vegetative inoculum of Nocardia orientalis is prepared by cultivating the microorganism in a suitable seed medium.

-

Production Fermentation: The production fermentation is carried out in a larger volume fermenter containing a production medium designed to support the growth of Nocardia orientalis and induce the biosynthesis of Muraceins. Fermentation is typically conducted with aeration and agitation at a controlled temperature and pH for a specified duration to achieve optimal production.

Isolation and Purification of Muracein C

The isolation of Muraceins from the fermentation broth involves a multi-step chromatographic process. The following is a generalized protocol based on standard methods for purifying peptides from complex mixtures.

-

Initial Separation: The fermentation broth is first clarified by centrifugation or filtration to remove bacterial cells and other insoluble materials.

-

Adsorption Chromatography: The clarified broth is then passed through an adsorbent resin column (e.g., HP-20) to capture the Muraceins and other organic molecules.

-

Ion-Exchange Chromatography: The crude extract from the adsorbent resin is subjected to ion-exchange chromatography (e.g., DEAE-cellulose) to separate the Muraceins based on their charge.

-

Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography (e.g., Sephadex G-25) to separate the Muraceins from other molecules of different sizes.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of Muracein C is typically accomplished using RP-HPLC, which separates the different Muraceins based on their hydrophobicity, yielding a highly purified sample.

Structure Elucidation of Muracein C

The chemical structure of Muracein C was determined using a combination of spectroscopic and analytical techniques.

-

Amino Acid Analysis: Acid hydrolysis of Muracein C followed by amino acid analysis revealed the constituent amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy was used to determine the ratio of the constituent components. For Muracein C, the 1H NMR integration showed a 1:2:1:1:1 ratio of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid.

-

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight of the intact molecule and to aid in sequencing the peptide portion.

Based on these analyses, Muracein C was identified as a muramyl pentapeptide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity of the purified Muraceins was determined using a spectrophotometric assay. The following is a representative protocol.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., borate buffer), the substrate hippuryl-histidyl-leucine (HHL), and the ACE enzyme.

-

Incubation: The purified Muracein C (or other test compounds) is pre-incubated with the ACE enzyme for a short period. The substrate (HHL) is then added to initiate the enzymatic reaction. The mixture is incubated at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of an acid (e.g., HCl).

-

Extraction and Quantification: The product of the reaction, hippuric acid (HA), is extracted with an organic solvent (e.g., ethyl acetate). The amount of extracted HA is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction (without the inhibitor). The IC50 value is then determined from a dose-response curve.

Visualizations

Proposed Biosynthetic Pathway of Muracein C

While the specific biosynthetic gene cluster for Muraceins in Nocardia orientalis has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of peptidoglycan precursors, from which muramyl peptides are derived.

Caption: Proposed biosynthetic pathway for Muracein C.

Experimental Workflow for Muracein C Discovery

The following diagram illustrates the general workflow employed for the discovery, isolation, and characterization of Muracein C from Nocardia orientalis.

Caption: Experimental workflow for Muracein C discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Muracein C: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Muracein C, a muramyl pentapeptide isolated from Nocardia orientalis. Muracein C is a member of the muracein family of angiotensin-converting enzyme (ACE) inhibitors, which are of significant interest in the development of novel therapeutics for hypertension and related cardiovascular disorders. This document provides a comprehensive overview of the isolation, characterization, and structural determination of Muracein C, presenting key data in a structured format and outlining the experimental protocols employed.

Isolation and Purification

Muracein C was isolated from the fermentation broth of Nocardia orientalis (ATCC 31396). The purification process involved a multi-step chromatographic approach to separate Muracein C from other congeners (Muracein A and B) and impurities.

Experimental Protocol: Isolation of Muracein C

-

Adsorption Chromatography: The filtered fermentation broth was first passed through a column of Amberlite XAD-2 resin. The column was washed with water to remove salts and polar impurities, after which the muraceins were eluted with methanol.

-

Anion-Exchange Chromatography: The methanol eluate was concentrated and applied to a DEAE-Sephadex A-25 column. A linear gradient of sodium chloride was used for elution, allowing for the separation of the acidic muraceins.

-

Gel Filtration Chromatography: Fractions containing Muracein C were further purified by gel filtration on a Sephadex G-10 column, which separates molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity was achieved by reverse-phase HPLC on a C18 column.

Compositional Analysis

Initial characterization of Muracein C involved determining its constituent components through amino acid analysis.

Amino Acid Analysis

Acid hydrolysis of Muracein C followed by amino acid analysis revealed the presence of alanine (Ala), glutamic acid (Glu), serine (Ser), and diaminopimelic acid (A₂pm). The molar ratio of these amino acids was determined to be 2:1:1:1 for Ala:Glu:Ser:A₂pm. Additionally, the presence of N-acetylmuramic acid (NAM) was identified.

Experimental Protocol: Amino Acid Analysis

-

Hydrolysis: A sample of purified Muracein C was hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The hydrolysate was dried, and the amino acid residues were derivatized with phenylisothiocyanate (PITC).

-

Chromatographic Analysis: The resulting phenylthiocarbamyl (PTC) amino acids were separated and quantified by reverse-phase HPLC with UV detection at 254 nm.

Spectroscopic Characterization and Structure Determination

The precise structure and sequence of Muracein C were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Mass Spectrometry

FAB-MS analysis of Muracein C provided a protonated molecular ion ([M+H]⁺), which established the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum was crucial in determining the amino acid sequence.

| Ion Type | m/z | Interpretation |

| [M+H]⁺ | 952.4 | Molecular weight of Muracein C |

| Fragment Ions | Various | Provided sequence information of the peptide chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy were instrumental in confirming the amino acid composition and establishing the connectivity of the atoms within the Muracein C molecule. The anomeric proton of the N-acetylmuramic acid moiety and the characteristic signals for each amino acid residue were identified. Based on ¹H NMR integration, the ratio of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid was confirmed to be 1:2:1:1:1[1].

Table 1: Key ¹H NMR Assignments for Muracein C

| Residue | Proton | Chemical Shift (ppm) |

| N-Acetylmuramic Acid | H-1 | ~5.2 (d) |

| N-Acetylmuramic Acid | N-Acetyl | ~2.0 (s) |

| Alanine (x2) | α-CH | ~4.3 (m) |

| Alanine (x2) | β-CH₃ | ~1.4 (d) |

| Glutamic Acid | α-CH | ~4.2 (m) |

| Serine | α-CH | ~4.5 (m) |

| Serine | β-CH₂ | ~3.9 (m) |

| meso-Diaminopimelic Acid | α-CH | ~4.1 (m) |

Table 2: Key ¹³C NMR Assignments for Muracein C

| Residue | Carbon | Chemical Shift (ppm) |

| N-Acetylmuramic Acid | C-1 | ~98 |

| N-Acetylmuramic Acid | C=O (Amide) | ~175 |

| Peptide Backbone | C=O | 170-174 |

| Alanine (x2) | Cα | ~50 |

| Alanine (x2) | Cβ | ~17 |

| Glutamic Acid | Cα | ~53 |

| Serine | Cα | ~56 |

| Serine | Cβ | ~62 |

| meso-Diaminopimelic Acid | Cα | ~54 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of purified Muracein C was dissolved in D₂O.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.

-

Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) were performed to assign all proton and carbon signals and to establish through-bond connectivities.

Structure of Muracein C

The culmination of the analytical data led to the definitive structure of Muracein C. It is a muramyl pentapeptide with the following sequence: N-acetylmuramic acid linked via its lactyl group to L-Alanine, which is sequentially followed by D-Glutamic acid, meso-Diaminopimelic acid, D-Alanine, and L-Serine.

Logical Workflow for Structure Elucidation

The logical process for determining the structure of Muracein C is outlined in the following diagram.

Caption: Workflow for the structure elucidation of Muracein C.

Conclusion

The structure of Muracein C was successfully elucidated through a combination of chromatographic separation, chemical degradation, and comprehensive spectroscopic analysis. This detailed understanding of its molecular architecture is fundamental for further investigation into its mechanism of action as an ACE inhibitor and for guiding future drug design and development efforts. The methodologies outlined in this guide provide a robust framework for the characterization of similar natural products.

References

Muracein C: A Muramyl Peptide Angiotensin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muraceins and Angiotensin-Converting Enzyme (ACE) Inhibition

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and also inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.

The Muraceins are a family of muramyl peptides produced by the Gram-positive bacterium Nocardia orientalis.[1][2] These compounds have been identified as inhibitors of ACE, positioning them as potential natural alternatives or leads for the development of new antihypertensive agents. The family includes Muracein A, B, and C, all of which share a common structural scaffold based on N-acetylmuramic acid linked to a peptide chain.

Quantitative Data on ACE Inhibition by Muraceins

While Muracein C has been identified as an ACE inhibitor, specific quantitative data regarding its inhibitory potency (e.g., IC50 or Ki values) are not available in the accessible scientific literature. However, data for the most potent member of the family, Muracein A, provides a valuable point of reference.

Table 1: ACE Inhibitory Activity of Muracein A

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Source Organism |

| Muracein A | ACE | 1.5 µM | Competitive | Nocardia orientalis |

Data sourced from Bush et al., 1984.[1]

Structure of Muracein C

Muracein C is a muramyl pentapeptide. Its structure is characterized by a core of N-acetylmuramic acid linked to a five-amino-acid peptide chain. The constituent components of Muracein C have been identified as:

-

N-acetylmuramic acid

-

Alanine (2 residues)

-

Glutamic acid (1 residue)

-

Serine (1 residue)

-

Diaminopimelic acid (1 residue)

The precise sequence and stereochemistry of the peptide component of Muracein C have not been fully elucidated in the available literature.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments related to the study of Muracein C and other microbial-derived ACE inhibitors. It is important to note that these are representative protocols, as the specific experimental details for the original isolation and characterization of Muracein C are not fully accessible.

Fermentation of Nocardia orientalis

This protocol describes a general method for the cultivation of Nocardia species for the production of secondary metabolites.

-

Strain and Culture Conditions: A pure culture of Nocardia orientalis is used to inoculate a seed medium.

-

Seed Culture: The seed culture is grown in a suitable broth (e.g., tryptic soy broth) at 28-30°C with agitation for 48-72 hours.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Nocardia might contain glucose, peptone, yeast extract, and mineral salts.

-

Fermentation: The production culture is incubated at 28-30°C with controlled aeration and agitation for an extended period (e.g., 7-14 days) to allow for the accumulation of the desired metabolites.

-

Monitoring: The fermentation is monitored for parameters such as pH, cell growth, and the production of the target compounds using analytical techniques like HPLC.

Purification of Muramyl Peptides

This protocol outlines a general strategy for the purification of polar, water-soluble peptides like the Muraceins from a fermentation broth.

-

Harvesting: The fermentation broth is centrifuged to separate the mycelia from the supernatant, which contains the secreted Muraceins.

-

Initial Purification: The supernatant is subjected to initial purification steps to remove high molecular weight proteins and other macromolecules. This can be achieved through techniques such as ultrafiltration or precipitation with organic solvents (e.g., ethanol or acetone).

-

Ion-Exchange Chromatography: The partially purified extract is then subjected to ion-exchange chromatography. Given the acidic nature of the Muraceins (due to the carboxyl groups in glutamic acid and diaminopimelic acid), an anion-exchange resin would be appropriate. A salt gradient (e.g., NaCl) is used to elute the bound compounds.

-

Gel Filtration Chromatography: Fractions containing the ACE inhibitory activity are pooled, concentrated, and further purified by gel filtration chromatography to separate the compounds based on their molecular size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step typically involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid, is used to achieve high-resolution separation and obtain the pure Muracein C.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro assay to determine the ACE inhibitory activity of a compound, based on the spectrophotometric measurement of the cleavage of a synthetic substrate.

-

Principle: The assay measures the rate of cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and L-histidyl-L-leucine.

-

Reagents:

-

ACE (from rabbit lung)

-

HHL (substrate)

-

Borate buffer (pH 8.3)

-

Test compound (Muracein C)

-

1 M HCl (to stop the reaction)

-

Ethyl acetate (for extraction)

-

-

Procedure: a. A solution of ACE in borate buffer is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10 minutes) at 37°C. b. The reaction is initiated by the addition of the HHL substrate. c. The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes). d. The reaction is terminated by the addition of 1 M HCl. e. The hippuric acid produced is extracted into ethyl acetate. f. The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water or buffer. g. The absorbance of the hippuric acid is measured spectrophotometrically at 228 nm.

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is then determined from a dose-response curve.

Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin System and the inhibitory action of Muracein C on ACE.

Experimental Workflow

Caption: A generalized workflow for the isolation and testing of Muracein C.

Conclusion

Muracein C, a muramyl peptide from Nocardia orientalis, is a recognized inhibitor of the Angiotensin-Converting Enzyme. While the available literature confirms its existence and provides insights into its structure, a significant gap remains concerning its specific quantitative inhibitory activity and detailed structural information. The data for its analogue, Muracein A, suggests that the Muracein family has moderate ACE inhibitory potential. The generalized protocols provided in this guide offer a framework for researchers interested in the further investigation of Muracein C and other microbial-derived ACE inhibitors. Future research should focus on the complete structural elucidation and the precise determination of the ACE inhibitory potency of Muracein C to fully assess its therapeutic potential.

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Muracein C and Angiotensin-Converting Enzyme: A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraceins are a family of muramyl peptides produced by the bacterium Nocardia orientalis, which have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE). This technical guide delves into the mechanism of action of Muracein C and its related compounds on ACE. While quantitative inhibitory data for Muracein C is not available in the current body of scientific literature, this document consolidates the existing knowledge on the Muracein family, proposes a likely mechanism of action for Muracein C based on the competitive inhibition observed for Muracein A, and provides detailed experimental protocols relevant to the study of such inhibitors.

Introduction to Muraceins as ACE Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. Angiotensin-Converting Enzyme (ACE) is a central component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is therefore a primary therapeutic target.

The Muraceins, isolated from fermentations of Nocardia orientalis, represent a class of naturally derived ACE inhibitors. This family includes Muraceins A, B, and C.[1][2] Of these, Muracein A has been characterized as the most potent.[2]

1.1. Structure of Muracein C

Muracein C is a muramyl pentapeptide. Its structure is composed of N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid in a 1:2:1:1:1 ratio.[1] The precise sequence and linkage of these components are crucial for its biological activity.

Mechanism of Action of Muraceins on ACE

Detailed kinetic studies have been performed on Muracein A, revealing its mechanism of action. It is a competitive inhibitor of ACE.[2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible. Given the structural similarity within the Muracein family, it is highly probable that Muracein C also acts as a competitive inhibitor of ACE.

The generalized mechanism for competitive inhibition of ACE is illustrated below.

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pathway of Muracein C Biosynthesis in Nocardia: A Technical Guide for Researchers

An In-depth Examination of the Putative Biosynthetic Route of a Bioactive Muramyl Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Muracein C, a muramyl pentapeptide produced by Nocardia orientalis, has garnered interest for its biological activities. However, a detailed understanding of its biosynthetic pathway remains elusive in publicly accessible scientific literature. This technical guide consolidates the current knowledge on Muracein C's structure and the general principles of peptidoglycan biosynthesis in bacteria, which forms the foundational framework for its formation. While specific enzymatic steps and the genetic blueprint for Muracein C synthesis in Nocardia are yet to be elucidated, this document provides a comprehensive overview of the likely biosynthetic machinery and proposes a logical workflow for its experimental determination. This guide is intended to serve as a valuable resource for researchers aiming to unravel the intricacies of Muracein C production and harness its potential in drug development.

Introduction to Muracein C

Muracein C is a member of the muracein family of muramyl peptides isolated from the fermentation broth of Nocardia orientalis.[1][2] These compounds are of interest due to their biological activities, including the inhibition of angiotensin-converting enzyme (ACE).[1][2] Structurally, Muracein C is a muramyl pentapeptide, consisting of an N-acetylmuramic acid (MurNAc) core linked to a five-amino-acid peptide chain.[1] The specific amino acid composition of Muracein C has been reported to be one mole each of N-acetylmuramic acid, glutamic acid, serine, and diaminopimelic acid, and two moles of alanine.[1]

The genus Nocardia is well-documented for its prolific capacity to produce a wide array of secondary metabolites with diverse chemical structures and biological functions.[3][4][5][6][7] These bacteria possess large genomes that harbor numerous biosynthetic gene clusters (BGCs), including those for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are responsible for the synthesis of many complex natural products.[3][4][8] While the BGC for Muracein C has not yet been identified, its muramyl peptide nature strongly suggests a biosynthesis rooted in the fundamental pathway of bacterial cell wall peptidoglycan synthesis.

The Core Biosynthetic Machinery: A Look at General Peptidoglycan Synthesis

The biosynthesis of muramyl peptides like Muracein C is intrinsically linked to the pathway for peptidoglycan synthesis, a vital process for bacterial cell wall formation.[9][10][11][12] This highly conserved pathway can be divided into three main stages that occur in the cytoplasm, at the cell membrane, and in the periplasmic space (or its equivalent in Gram-positive bacteria). The initial cytoplasmic steps are crucial for the formation of the UDP-N-acetylmuramyl-pentapeptide precursor, which serves as the direct building block for Muracein C.

The key steps in the cytoplasmic synthesis of the peptidoglycan precursor are as follows:

-

Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc): This initial precursor is synthesized from fructose-6-phosphate.

-

Formation of UDP-N-acetylmuramic acid (UDP-MurNAc): The enzyme MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc, followed by the reduction of this intermediate to UDP-MurNAc by the MurB enzyme.

-

Sequential addition of amino acids: A series of ATP-dependent ligases, designated MurC, MurD, MurE, and MurF, catalyze the sequential addition of L-alanine, D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and a D-alanyl-D-alanine dipeptide, respectively, to the UDP-MurNAc moiety.[10][12]

This process results in the formation of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[10] It is highly probable that the biosynthesis of Muracein C utilizes this fundamental pathway to construct its core structure.

Diagram of the General Cytoplasmic Peptidoglycan Precursor Biosynthesis

Caption: General cytoplasmic pathway for peptidoglycan precursor synthesis.

Quantitative Data

A thorough review of the existing literature did not yield any specific quantitative data regarding the biosynthetic pathway of Muracein C in Nocardia. Information such as fermentation titers, precursor uptake rates, or kinetic parameters of the biosynthetic enzymes is not publicly available.

Experimental Protocols

Detailed experimental protocols for the elucidation of the Muracein C biosynthetic pathway are not available, as the pathway itself has not been described. However, a logical workflow for researchers aiming to investigate this pathway can be proposed based on standard methodologies in natural product biosynthesis research.

Proposed Workflow for Elucidating the Muracein C Biosynthetic Pathway

-

Genome Mining and Bioinformatic Analysis:

-

Obtain the whole-genome sequence of Nocardia orientalis.

-

Utilize bioinformatics tools such as antiSMASH and BLAST to identify putative biosynthetic gene clusters (BGCs).

-

Search for BGCs containing homologs of the mur genes (MurA-F) involved in peptidoglycan precursor synthesis. The Muracein C BGC is likely to be located in proximity to or contain genes for the modification and transport of the muramyl peptide.

-

Analyze the identified BGC for genes encoding enzymes that could be involved in the specific tailoring of Muracein C, such as aminotransferases, racemases, or specific ligases that might differ from the canonical Mur ligases.

-

-

Gene Inactivation and Heterologous Expression:

-

Generate targeted knockouts of candidate genes within the putative BGC in Nocardia orientalis.

-

Analyze the mutant strains for the loss of Muracein C production using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

For confirmation, complement the knockout mutants with the functional gene to observe the restoration of Muracein C synthesis.

-

Clone the entire putative BGC and express it in a heterologous host, such as a model Streptomyces or E. coli strain, to confirm its role in Muracein C production.

-

-

In Vitro Enzymatic Assays:

-

Overexpress and purify the individual enzymes from the identified BGC.

-

Conduct in vitro assays with purified enzymes and putative substrates to determine their specific functions. For example, incubate a purified ligase with UDP-MurNAc and the relevant amino acids in the presence of ATP to confirm its activity.

-

Diagram of the Proposed Experimental Workflow

Caption: Proposed workflow for the elucidation of the Muracein C biosynthetic pathway.

Conclusion and Future Outlook

The biosynthetic pathway of Muracein C in Nocardia orientalis remains an uncharted area of research. While the fundamental steps are likely to mirror the canonical peptidoglycan precursor synthesis, the specific enzymes, their regulation, and the genetic organization of the responsible BGC are yet to be discovered. The proposed experimental workflow in this guide provides a roadmap for researchers to unravel this intriguing biosynthetic puzzle. Elucidating the complete pathway will not only provide fundamental insights into the metabolic capabilities of Nocardia but also open avenues for the bioengineering of novel muramyl peptide analogs with potentially improved therapeutic properties. The vast and largely untapped biosynthetic potential of the Nocardia genus suggests that many more novel bioactive compounds await discovery.[3][4][5]

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome based analysis of type-I polyketide synthase and nonribosomal peptide synthetase gene clusters in seven strains of five representative Nocardia species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: Peptidoglycan biosynthesis - Nocardia nova [kegg.jp]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an alternative pathway of peptidoglycan biosynthesis: A new target for pathway specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Muracein C: A Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muracein C, a muramyl pentapeptide isolated from the bacterium Nocardia orientalis, has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the known chemical properties and stability of Muracein C. Due to the limited availability of direct experimental data, this document combines reported compositional information with theoretical calculations and generalized experimental protocols relevant to peptide analysis. The guide is intended to serve as a foundational resource for researchers engaged in the study and potential development of Muracein C and related peptidoglycan-derived molecules.

Chemical Properties of Muracein C

Muracein C is a complex glycopeptide. Its structure is based on a core of N-acetylmuramic acid linked to a pentapeptide chain.

Composition and Structure

Based on 1H NMR integration, Muracein C is composed of N-acetylmuramic acid (MurNAc), alanine (Ala), glutamic acid (Glu), serine (Ser), and diaminopimelic acid (DAP) in a 1:2:1:1:1 molar ratio[1][2]. The general structure of muraceins involves an amide linkage between the carboxyl group of the lactyl moiety of N-acetylmuramic acid and the N-terminus of the peptide chain.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₇N₇O₁₈ | Calculated |

| Molecular Weight | 879.86 g/mol | Calculated |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | General property of muramyl peptides. |

| Appearance | Not available | - |

Note on Calculations: The molecular formula and weight were calculated assuming the standard residues for N-acetylmuramic acid, two L-alanines, one L-glutamic acid, one L-serine, and one meso-diaminopimelic acid, with the formation of peptide bonds and a glycosidic linkage. The exact isomeric forms of the amino acids (except where generally known in bacterial peptidoglycans) have not been definitively reported for Muracein C.

Spectral Data

While specific spectra for Muracein C are not published, the initial structural elucidation relied on 1H NMR spectroscopy to determine the amino acid stoichiometry[1]. For researchers aiming to characterize Muracein C, the following spectroscopic techniques would be essential.

| Technique | Expected Information |

| ¹H NMR | Provides information on the number and types of protons, enabling the identification of amino acid spin systems and the anomeric proton of the MurNAc residue. |

| ¹³C NMR | Determines the number and types of carbon atoms, including carbonyls of peptide bonds and the sugar ring carbons. |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns that can help sequence the peptide. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups such as amides (N-H stretch, C=O stretch), hydroxyls (O-H stretch), and carboxylic acids. |

Stability Profile

The stability of peptides like Muracein C is a critical factor for their potential therapeutic application. While specific stability data for Muracein C is not available, this section outlines the key parameters that influence the stability of muramyl peptides and the experimental approaches to assess them.

Factors Influencing Stability

-

pH: Peptide bonds are susceptible to hydrolysis at acidic and basic pH. The rate of degradation is often pH-dependent.

-

Temperature: Higher temperatures can accelerate chemical degradation pathways such as hydrolysis, deamidation, and oxidation.

-

Enzymatic Degradation: As a peptide, Muracein C is likely susceptible to degradation by proteases and peptidases present in biological fluids.

Recommended Stability Testing Protocols

Researchers should consider performing the following stability studies:

-

pH Stability: Incubate solutions of Muracein C at various pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature (e.g., 37 °C). Samples should be analyzed at different time points by a stability-indicating method like HPLC to determine the remaining concentration of the intact peptide.

-

Thermal Stability: Store solutions of Muracein C at different temperatures (e.g., 4 °C, 25 °C, 40 °C) at a constant pH (e.g., 7.4). The degradation rate can be determined by analyzing samples over time.

-

Plasma/Serum Stability: Incubate Muracein C in human or animal plasma/serum at 37 °C. The disappearance of the parent compound over time, monitored by LC-MS/MS, will indicate its stability to enzymatic degradation.

Experimental Protocols

Isolation and Purification of Muracein C from Nocardia orientalis

This protocol is a generalized procedure based on methods for isolating secondary metabolites from actinomycetes.

Caption: Workflow for the isolation and purification of Muracein C.

-

Fermentation: Culture Nocardia orientalis in a suitable production medium under optimal conditions for secondary metabolite production.

-

Extraction: Separate the culture broth from the mycelia by centrifugation or filtration. The supernatant, containing the secreted Muracein C, is then subjected to solvent extraction.

-

Purification: The crude extract is purified using a series of chromatographic steps. This may include ion-exchange chromatography, followed by gel filtration and reverse-phase high-performance liquid chromatography (HPLC).

-

Activity-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to inhibit ACE to guide the isolation of the active compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This is a representative protocol to determine the inhibitory activity of Muracein C against ACE.

Caption: Workflow for an ACE inhibition assay.

-

Reagents: Prepare solutions of ACE, a suitable substrate (e.g., Hippuryl-His-Leu), and various concentrations of Muracein C in an appropriate buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

-

Reaction: Pre-incubate the ACE enzyme with Muracein C (or buffer for control) for a short period. Initiate the enzymatic reaction by adding the substrate.

-

Incubation and Termination: Allow the reaction to proceed at 37 °C for a defined time. Stop the reaction, for example, by adding an acid.

-

Detection: Quantify the product of the reaction. For the substrate HHL, the resulting hippuric acid can be extracted and measured spectrophotometrically. For fluorogenic substrates, the increase in fluorescence is measured.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of Muracein C. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting percent inhibition against inhibitor concentration.

Biological Activity and Signaling Pathway

The primary reported biological activity of Muracein C is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.

Caption: Inhibition of the Renin-Angiotensin System by Muracein C.

By inhibiting ACE, Muracein C prevents the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. This leads to a reduction in vasoconstriction and aldosterone secretion, ultimately resulting in a decrease in blood pressure. This mechanism of action is shared with widely used antihypertensive drugs such as lisinopril and ramipril.

Conclusion

Muracein C is a muramyl pentapeptide with potential as an ACE inhibitor. This guide has compiled the available structural information and provided a framework for its further chemical and biological characterization. Future research should focus on obtaining explicit experimental data for its physicochemical properties and stability, which are crucial for any potential therapeutic development. The provided protocols and diagrams serve as a starting point for researchers entering this area of investigation.

References

Spectroscopic and Structural Insights into Muracein C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muracein C is a muramyl peptide isolated from the fermentation broth of Nocardia orientalis. It belongs to a class of compounds known as muraceins, which have garnered scientific interest due to their inhibitory activity against the angiotensin-converting enzyme (ACE). As a potential therapeutic agent, a thorough understanding of its structural and chemical properties is paramount. This technical guide provides a consolidated overview of the spectroscopic data and structural elucidation of Muracein C, alongside the experimental methodologies employed for its characterization.

Structural Information

Muracein C has been identified as a muramyl pentapeptide. Its structure was primarily elucidated using spectroscopic techniques, notably proton Nuclear Magnetic Resonance (¹H NMR).[1] Based on ¹H NMR integration, Muracein C is composed of one molecule of N-acetylmuramic acid, two molecules of alanine, one molecule of glutamic acid, one of serine, and one of diaminopimelic acid, in a 1:2:1:1:1 ratio.[1]

While the primary literature confirming the full structure and providing detailed spectroscopic data for Muracein C was not accessible for this review, this guide outlines the standard experimental protocols and data presentation formats that would be employed for the comprehensive analysis of such a compound.

Spectroscopic Data (Hypothetical Representation)

Due to the unavailability of the specific experimental data in the accessible literature, the following tables are presented as a representative example of how the NMR and mass spectrometry data for Muracein C would be structured.

Table 1: Hypothetical ¹H NMR Data for Muracein C

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Not Available | ||||

Table 2: Hypothetical ¹³C NMR Data for Muracein C

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | |

Table 3: Hypothetical Mass Spectrometry Data for Muracein C

| m/z | Ion Type | Assignment |

| Data Not Available | ||

Experimental Protocols

The characterization of a novel natural product like Muracein C involves a series of detailed experimental procedures. The following sections outline the typical methodologies that would be used.

Isolation and Purification

Muraceins are isolated from the fermentation broth of Nocardia orientalis.[1][2] The general workflow for isolation and purification of such peptides involves:

-

Centrifugation and Filtration: Removal of bacterial cells and large particulate matter from the fermentation broth.

-

Chromatography: A multi-step chromatographic process is typically employed for the separation of the target compound from a complex mixture. This may include:

-

Ion-exchange chromatography: To separate molecules based on their net charge.

-

Size-exclusion chromatography: To separate molecules based on their size.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): For high-resolution purification of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a peptide like Muracein C, a suite of NMR experiments would be conducted.

-

Sample Preparation: A purified sample of Muracein C is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Spectroscopy: To identify the types and number of protons in the molecule and their neighboring environments.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

2D NMR Spectroscopy: To establish connectivity between atoms. This would include experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For peptide analysis, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent compatible with the ionization technique.

-

High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate mass measurement, which allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the fragments are analyzed. This provides sequence information for the peptide.

Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

Muracein C is an inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. The following diagram illustrates the mechanism of ACE inhibition.

Conclusion

Muracein C represents a potentially valuable natural product for the development of novel antihypertensive agents. While detailed spectroscopic data remains to be fully compiled and made widely accessible, the foundational knowledge of its peptide nature and its inhibitory effect on ACE provides a strong basis for further research. The application of modern spectroscopic and spectrometric techniques, as outlined in this guide, will be instrumental in the complete structural and functional characterization of Muracein C and other related muramyl peptides.

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Muracein C Beyond ACE Inhibition: An Analysis of Available Scientific Literature

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Muracein C's biological activities beyond its established role as an Angiotensin-Converting Enzyme (ACE) inhibitor. Despite its discovery and initial characterization in the 1980s, research has predominantly focused on its ACE inhibitory properties, leaving other potential pharmacological effects unexplored.

Muracein C, a muramyl peptide isolated from Nocardia orientalis, is primarily documented for its ability to inhibit ACE, an enzyme crucial in the regulation of blood pressure.[1][2] Foundational studies successfully isolated and determined the structure of Muracein C, identifying it as a potent inhibitor of this enzyme.[1][2] However, a thorough investigation of scientific databases and publications yields no specific data on other biological activities, such as antimicrobial or anti-inflammatory effects, which are sometimes observed in other muramyl peptide derivatives.

This lack of information prevents the creation of an in-depth technical guide on the non-ACE inhibitory actions of Muracein C as requested. Consequently, quantitative data, detailed experimental protocols, and visualizations of signaling pathways for such activities are not available in the current body of scientific knowledge.

For researchers, scientists, and drug development professionals interested in the broader pharmacological profile of Muracein C, this represents a notable area for future investigation. The potential for Muracein C to exhibit other biological activities remains an open question, and new research would be necessary to uncover and characterize any such effects.

Muracein C and ACE Inhibition: A Summary

While the primary focus of this inquiry is on non-ACE inhibitory effects, for context, the established activity of Muracein C is summarized below.

| Activity | Target | Reported Effect | Reference |

| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Inhibition of ACE activity | [1][2] |

The initial research highlighted Muracein C as one of three muramyl peptides (Muraceins A, B, and C) isolated from Nocardia orientalis with ACE inhibitory capabilities.[1][2]

The Unexplored Potential of Muracein C

The absence of data on the biological activities of Muracein C beyond ACE inhibition is a critical knowledge gap. Future research endeavors could explore various potential activities, including but not limited to:

-

Antimicrobial Activity: Investigating the efficacy of Muracein C against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Effects: Assessing the potential of Muracein C to modulate inflammatory pathways in vitro and in vivo.

-

Immunomodulatory Properties: Determining if Muracein C can influence the activity of immune cells.

To facilitate such research, a hypothetical experimental workflow is proposed below.

Proposed Experimental Workflow for Investigating Novel Biological Activities of Muracein C

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Analogs of Muracein C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Muracein C, its naturally occurring variants, and the potential for synthetic analogs. Muracein C belongs to a class of N-acetylmuramyl peptides known for their inhibitory effects on the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. This document summarizes the known structural information, biological activity, and potential for further development of Muracein-based compounds.

Introduction to Muracein C

Muracein C is a glycosylated peptide natural product isolated from the fermentation broth of the bacterium Nocardia orientalis. It is a member of the Muracein family of compounds, which are characterized by a core structure of N-acetylmuramic acid linked to a peptide chain. The primary biological activity of Muracein C and its congeners is the inhibition of the angiotensin-converting enzyme (ACE).

The fundamental composition of Muracein C has been determined to be N-acetylmuramic acid, alanine, glutamic acid, serine, and diaminopimelic acid in a 1:2:1:1:1 molar ratio[1]. This composition suggests a pentapeptide chain attached to the N-acetylmuramic acid moiety.

Natural Variants of Muracein C

Alongside Muracein C, two other natural variants, Muracein A and Muracein B, have been isolated from Nocardia orientalis[1]. All three compounds have been identified as inhibitors of ACE, indicating a shared pharmacophore within this family of natural products.

Structural Information

While the complete, detailed chemical structures of Muraceins A and B are not widely available in the public domain, the initial isolation and characterization studies suggest they are also N-acetylmuramyl peptides with variations in their peptide chains compared to Muracein C[1]. The elucidation of their precise structures would be a critical step in understanding the structure-activity relationships within the Muracein class.

Comparative Biological Activity

To date, specific quantitative data, such as IC50 values for the ACE inhibitory activity of Muraceins A, B, and C, have not been detailed in accessible literature. A comparative analysis of their potencies would be invaluable for identifying the most promising natural variant for further development and for understanding the structural features that contribute to potent ACE inhibition.

Synthetic Analogs and Structure-Activity Relationships (SAR)

Currently, there is a notable absence of published research on the synthesis of Muracein C analogs and the exploration of their structure-activity relationships. The development of synthetic routes to Muracein C and its analogs would open avenues for:

-

Pharmacophore Identification: Pinpointing the key structural motifs responsible for ACE inhibition.

-

Optimization of Potency: Modifying the peptide sequence or the sugar moiety to enhance inhibitory activity.

-

Improvement of Pharmacokinetic Properties: Addressing potential liabilities such as poor stability or bioavailability, which are common challenges with peptide-based therapeutics.

A proposed workflow for the synthesis and evaluation of Muracein C analogs is presented below.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method for determining ACE inhibitory activity involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL). The enzymatic cleavage of HHL by ACE releases hippuric acid, which can be quantified spectrophotometrically.

Principle: The assay measures the rate of hippuric acid formation from the substrate HHL in the presence and absence of an inhibitor. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the rate of the uninhibited reaction.

General Protocol:

-

Reagent Preparation:

-

ACE solution (from rabbit lung or other sources) in a suitable buffer (e.g., Tris-HCl or borate buffer).

-

Substrate solution (HHL) dissolved in the same buffer.

-

Test compound (Muracein or analog) dissolved in an appropriate solvent (e.g., water or DMSO).

-

Stopping reagent (e.g., 1 M HCl).

-

Extraction solvent (e.g., ethyl acetate).

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with the test compound for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes at 37°C).

-

Stop the reaction by adding the stopping reagent.

-

Extract the hippuric acid formed into the organic solvent.

-

Evaporate the organic solvent and redissolve the hippuric acid in water or buffer.

-

Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

-

The signaling pathway for ACE action and its inhibition is depicted below.

Future Directions and Conclusion

The Muracein family of natural products represents a promising but underexplored class of ACE inhibitors. To unlock their full therapeutic potential, future research should focus on:

-

Complete structural elucidation of Muraceins A and B.

-

Quantitative determination and comparison of the ACE inhibitory activity of all three natural variants.

-

Development of a robust synthetic strategy for Muracein C and its analogs.

-

Systematic SAR studies to identify key structural features for optimal activity.

-

Evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

References

Technical Guide: Isolation and Purification of Muracein C from Nocardia orientalis Fermentation Broth

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental protocols for the isolation and purification of Muracein C as originally published in the Journal of Antibiotics in 1984 are not fully available in the public domain. This guide, therefore, presents a reconstructed, in-depth methodology based on established principles of natural product chemistry and peptide purification. The quantitative data herein is illustrative of a typical purification process.

Introduction

Muraceins are a family of muramyl peptides produced by the bacterium Nocardia orientalis.[1][2] Muracein C, a member of this family, is a muramyl pentapeptide that has garnered interest due to its inhibitory activity against the Angiotensin-Converting Enzyme (ACE).[1] As a potent ACE inhibitor, Muracein C holds potential for therapeutic applications in managing hypertension and related cardiovascular diseases.

This technical guide outlines a comprehensive, multi-step strategy for the isolation and purification of Muracein C from the fermentation broth of Nocardia orientalis. The process involves initial clarification of the broth, followed by a series of chromatographic steps designed to separate Muracein C from other cellular components and impurities.

Overall Purification Strategy

The purification of Muracein C from a complex fermentation broth necessitates a sequential approach that leverages the molecule's unique physicochemical properties. The proposed strategy involves the following key stages:

-

Fermentation Broth Clarification: Removal of bacterial cells and large debris to prepare the crude extract for chromatography.

-

Ion-Exchange Chromatography (IEX): An initial capture and concentration step, separating molecules based on their net charge.

-

Gel Filtration Chromatography (Size-Exclusion Chromatography - SEC): Separation based on molecular size, effective for removing molecules of significantly different sizes.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution final "polishing" step that separates molecules based on their hydrophobicity.

This multi-modal approach ensures the progressive enrichment of Muracein C, leading to a final product of high purity.

Experimental Protocols

Stage 1: Fermentation Broth Clarification

Objective: To remove Nocardia orientalis cells and other insoluble materials from the fermentation broth.

Methodology:

-

The fermentation broth is cooled to 4°C to minimize proteolytic degradation.

-

The cooled broth is subjected to centrifugation at 10,000 x g for 30 minutes at 4°C.

-

The supernatant, containing the secreted Muracein C, is carefully decanted.

-

The clarified supernatant is then filtered through a 0.45 µm filter to remove any remaining fine particulate matter.

Stage 2: Ion-Exchange Chromatography (IEX)

Objective: To capture and concentrate Muracein C from the clarified broth while removing oppositely charged and neutral impurities. Muracein C is a peptide and is expected to have charged functional groups. A cation exchange step is described here as a plausible initial step.

Methodology:

-

Column: A strong cation exchange column (e.g., SP Sepharose Fast Flow) is equilibrated with 20 mM sodium phosphate buffer at pH 4.5.

-

Loading: The clarified and pH-adjusted (to 4.5) fermentation broth is loaded onto the column at a flow rate of 5 mL/min.

-

Washing: The column is washed with 5 column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: Muracein C is eluted using a linear salt gradient from 0 to 1 M NaCl in the equilibration buffer over 10 column volumes.

-

Fraction Collection: Fractions of 10 mL are collected and assayed for ACE inhibitory activity.

-

Pooling: Active fractions are pooled for the next purification step.

Stage 3: Gel Filtration Chromatography (Size-Exclusion Chromatography - SEC)

Objective: To separate Muracein C from proteins and other molecules of significantly different molecular weights.

Methodology:

-

Column: A gel filtration column (e.g., Sephadex G-25) is equilibrated with 50 mM ammonium acetate buffer at pH 7.0.

-

Sample Preparation: The pooled active fractions from IEX are concentrated using a rotary evaporator or tangential flow filtration.

-

Loading: The concentrated sample is loaded onto the gel filtration column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

-

Elution: The sample is eluted isocratically with the equilibration buffer at a flow rate of 1 mL/min.

-

Fraction Collection: Fractions of 5 mL are collected and monitored for absorbance at 280 nm and for ACE inhibitory activity.

-

Pooling: Active fractions corresponding to the expected molecular weight of Muracein C are pooled.

Stage 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: A final high-resolution purification step to achieve a highly pure Muracein C preparation.

Methodology:

-

Column: A C18 reversed-phase column is equilibrated with a mobile phase of 95% Solvent A (0.1% trifluoroacetic acid in water) and 5% Solvent B (0.1% trifluoroacetic acid in acetonitrile).

-

Loading: The pooled and filtered sample from the gel filtration step is injected onto the column.

-

Elution: Muracein C is eluted using a linear gradient of Solvent B from 5% to 50% over 40 minutes at a flow rate of 1 mL/min.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm.

-

Fraction Collection: The major peak corresponding to Muracein C is collected.

-

Final Product Preparation: The collected fraction is lyophilized to obtain pure Muracein C as a powder.

Data Presentation

The following tables summarize the illustrative quantitative data for the purification of Muracein C.

Table 1: Purification Summary for Muracein C

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Clarified Broth | 5000 | 1000 | 0.2 | 100 | 1 |

| Ion-Exchange Chromatography | 500 | 800 | 1.6 | 80 | 8 |

| Gel Filtration Chromatography | 100 | 600 | 6.0 | 60 | 30 |

| RP-HPLC | 10 | 400 | 40.0 | 40 | 200 |

Note: "Activity Units" are defined based on a standardized ACE inhibition assay.

Table 2: Chromatographic Conditions

| Chromatography Type | Resin/Column | Mobile Phase/Buffer | Elution Method |

| Ion-Exchange | SP Sepharose Fast Flow | A: 20 mM Na-Phosphate, pH 4.5B: A + 1M NaCl | Linear Gradient |

| Gel Filtration | Sephadex G-25 | 50 mM Ammonium Acetate, pH 7.0 | Isocratic |

| RP-HPLC | C18, 5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Linear Gradient |

Visualizations

Experimental Workflow

Caption: Workflow for Muracein C Isolation and Purification.

Signaling Pathway: ACE Inhibition

As a direct inhibitor of the Angiotensin-Converting Enzyme (ACE), Muracein C's mechanism of action is integrated into the Renin-Angiotensin System (RAS), a critical signaling pathway for blood pressure regulation.

Caption: Mechanism of Action of Muracein C via ACE Inhibition.

References

Application Notes and Protocols for Muracein C Angiotensin-Converting Enzyme (ACE) Inhibition Assay

These application notes provide a detailed protocol for determining the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Muracein C, a muramyl pentapeptide isolated from Nocardia orientalis.[1] This document is intended for researchers, scientists, and drug development professionals involved in screening and characterizing potential ACE inhibitors.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[2] Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3][4][5] Inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular disorders.[2][6]

Muraceins are a family of muramyl peptides that have been identified as inhibitors of ACE.[1][7] This protocol details an in vitro assay to quantify the inhibitory potential of Muracein C on ACE activity, typically by measuring the decrease in the formation of a product from a synthetic substrate.

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental Protocol: ACE Inhibition Assay

This protocol is based on the spectrophotometric determination of hippuric acid (HA) formed from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

-

Muracein C (test inhibitor)

-

Captopril (positive control inhibitor)

-

Boric acid buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

96-well microplate, UV-transparent

-

Microplate reader

Equipment

-

Incubator set to 37°C

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer capable of reading at 228 nm

Experimental Workflow Diagram

Caption: Workflow for the Muracein C ACE inhibition assay.

Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM boric acid buffer containing 300 mM NaCl, and adjust the pH to 8.3.

-

Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.

-

Dissolve ACE in cold (4°C) boric acid buffer to a final concentration of 100 mU/mL. Prepare this solution fresh daily.

-

Prepare a stock solution of Muracein C in deionized water. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a stock solution of Captopril (positive control) in deionized water and perform serial dilutions.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of the boric acid buffer.

-

Add 50 µL of the Muracein C dilutions to the sample wells.

-

Add 50 µL of the Captopril dilutions to the positive control wells.

-

Add 50 µL of deionized water to the negative control wells (no inhibitor).

-

Add 50 µL of the ACE solution to all wells except for the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of 1 M HCl to each well.

-

Add 500 µL of ethyl acetate to each well and mix thoroughly to extract the hippuric acid.

-

Centrifuge the plate to separate the layers.

-

Carefully transfer 400 µL of the upper ethyl acetate layer to a new 96-well plate.

-

Evaporate the ethyl acetate in a fume hood or using a speed vacuum.

-

Re-dissolve the dried hippuric acid in 200 µL of deionized water.

-

Measure the absorbance of each well at 228 nm using a microplate reader.

-

Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the negative control (with ACE and substrate, without inhibitor).

-

A_sample is the absorbance of the sample containing the inhibitor.

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables present representative data for ACE inhibition by Muracein C and the positive control, Captopril. Note that the data for Muracein C is hypothetical and serves as an example for data presentation. The IC50 value for Muracein C is estimated based on the known potency of related compounds like Muracein A, which has a Ki of 1.5 µM.[7]

Table 1: ACE Inhibition by Muracein C (Hypothetical Data)

| Muracein C Concentration (µM) | % Inhibition |

| 0.1 | 5.2 |

| 0.5 | 15.8 |

| 1.0 | 28.4 |

| 2.5 | 45.1 |

| 5.0 | 60.3 |

| 10.0 | 78.9 |

| IC50 (µM) | ~3.0 |

Table 2: ACE Inhibition by Captopril (Positive Control)

| Captopril Concentration (nM) | % Inhibition |

| 0.5 | 8.1 |

| 1.0 | 18.5 |

| 2.5 | 48.7 |

| 5.0 | 72.3 |

| 10.0 | 89.6 |

| 20.0 | 95.4 |

| IC50 (nM) | ~2.6 |

Troubleshooting

-

High background signal: Ensure complete removal of ethyl acetate before re-dissolving the hippuric acid.

-

Low enzyme activity: Prepare fresh ACE solution daily and keep it on ice.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing at each step.

Conclusion

This document provides a comprehensive protocol for the in vitro determination of ACE inhibitory activity of Muracein C. The provided methodology, along with the data presentation format and diagrams, should serve as a valuable resource for researchers in the field of cardiovascular drug discovery.

References

- 1. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 7. Muraceins--muramyl peptides produced by Nocardia orientalis as angiotensin-converting enzyme inhibitors. I. Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of Muracein C Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muracein C is a novel synthetic compound with hypothesized lytic activity against bacterial peptidoglycan. Its mechanism of action is presumed to involve the specific cleavage of glycosidic bonds within the murein sacculus, leading to bacterial cell lysis and death. These application notes provide detailed protocols for the in vitro characterization of Muracein C's enzymatic activity and its antimicrobial efficacy. The following sections describe methodologies for determining its lytic spectrum, minimum inhibitory concentration (MIC), and kinetic parameters.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Muracein C against various bacterial strains

| Bacterial Strain | Gram Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Positive | 8 | 16 |

| Streptococcus pneumoniae | Positive | 4 | 8 |

| Bacillus subtilis | Positive | 2 | 4 |

| Escherichia coli | Negative | >128 | >128 |

| Pseudomonas aeruginosa | Negative | >128 | >128 |

Table 2: Kinetic Parameters of Muracein C

| Substrate (Peptidoglycan from) | Kₘ (mg/mL) | Vₘₐₓ (ΔOD₆₀₀/min) |

| Staphylococcus aureus | 0.5 | 0.1 |

| Bacillus subtilis | 0.25 | 0.2 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Muracein C using the broth microdilution method.

Materials:

-

Muracein C stock solution (1 mg/mL in sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Perform serial two-fold dilutions of Muracein C in CAMHB in the 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of Muracein C that completely inhibits visible growth.

Lytic Activity Assay (Turbidity Reduction Assay)

This protocol measures the lytic activity of Muracein C by monitoring the decrease in optical density of a bacterial suspension.

Materials:

-

Muracein C

-

Log-phase bacterial culture (e.g., Bacillus subtilis)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells with lysis buffer and resuspend to an optical density (OD₆₀₀) of approximately 1.0.

-

Add various concentrations of Muracein C to the bacterial suspension.

-

Monitor the decrease in OD₆₀₀ over time at regular intervals.

-

Calculate the rate of lysis from the slope of the linear portion of the curve.

Zymography

This protocol allows for the visualization of the lytic activity of Muracein C in a polyacrylamide gel containing bacterial cells.

Materials:

-

Muracein C

-

Autoclaved bacterial cells (e.g., Micrococcus lysodeikticus)

-

SDS-PAGE reagents

-

Triton X-100

-

Coomassie Brilliant Blue stain

Procedure:

-

Incorporate autoclaved bacterial cells into the separating gel of an SDS-PAGE.

-

Run the protein sample containing Muracein C under non-reducing conditions.

-

After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow for protein renaturation.

-

Incubate the gel in a suitable buffer to allow for enzymatic activity.

-

Stain the gel with Coomassie Brilliant Blue. Zones of clearing against the blue background indicate lytic activity.

Visualizations